molecular formula C16H18O2 B12283894 2-(2-(Benzyloxy)phenyl)propan-2-OL

2-(2-(Benzyloxy)phenyl)propan-2-OL

Cat. No.: B12283894
M. Wt: 242.31 g/mol
InChI Key: RRHXGOMXNLNPAX-UHFFFAOYSA-N
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Description

2-(2-(Benzyloxy)phenyl)propan-2-OL is an organic molecule characterized by a propan-2-ol group attached to a phenyl ring, which is in turn substituted with a benzyloxy group at the ortho position. Its chemical formula is C₁₆H₁₈O₂, and its structure contains a tertiary alcohol, an ether linkage, and two aromatic rings. The analysis of this compound draws upon the fundamental principles of physical organic chemistry and synthetic strategy, particularly concerning the interplay of its constituent functional groups.

Table 1: Physicochemical Identifiers for this compound

Identifier Value
IUPAC Name This compound
Molecular Formula C₁₆H₁₈O₂
CAS Number 1420800-01-9

| Molar Mass | 242.31 g/mol |

The structure of this compound places it within the benzyloxyarylpropanol class of compounds. The defining feature of this class is the benzyl (B1604629) ether protecting group on a hydroxyl-substituted aromatic ring. The benzyl group is one of the most widely used protecting groups for alcohols and phenols in multi-step organic synthesis. beilstein-journals.orgresearchgate.netacs.org Its popularity stems from its general stability under a wide range of reaction conditions, including acidic, basic, and organometallic environments, and the multiple methods available for its removal. acs.orgorganic-chemistry.org

The synthesis of benzyloxyaryl compounds can be achieved through several methods. The Williamson ether synthesis, which involves the deprotonation of a phenol (B47542) followed by reaction with a benzyl halide, is a common approach. organic-chemistry.org For substrates that are sensitive to basic conditions, alternative methods that proceed under acidic or neutral conditions are employed. organic-chemistry.org Reagents such as benzyl trichloroacetimidate can be activated by acid, while newer reagents like 2-benzyloxy-1-methylpyridinium triflate operate under neutral conditions upon warming, offering a mild alternative for sensitive molecules. beilstein-journals.orgorganic-chemistry.org

The significance of a molecule like this compound in organic synthesis lies in its potential as a versatile intermediate. The benzyloxy group serves as a masked phenol, allowing for reactions to be carried out on other parts of the molecule, such as the tertiary alcohol, without interference from a more reactive phenolic proton.

The tertiary alcohol moiety could, for example, participate in substitution or elimination reactions under acidic conditions. Subsequently, the benzyloxy group can be deprotected to reveal the free phenol. The most common method for cleaving a benzyl ether is through catalytic hydrogenation (e.g., using palladium on carbon and H₂ gas), which yields the deprotected alcohol and toluene as a byproduct. organic-chemistry.org This specific deprotection strategy is a key advantage, as it is orthogonal to many other protecting groups, meaning the benzyl group can be removed without affecting other protected functional groups in the molecule.

Table 2: Common Benzyl Ether Synthesis and Cleavage Reactions

Reaction Type Reagents Conditions Purpose
Benzylation (Williamson) NaH, Benzyl Bromide (BnBr) Basic Protection of Alcohols/Phenols
Benzylation (Acidic) Benzyl trichloroacetimidate, TfOH Acidic Protection of Alcohols/Phenols
Benzylation (Neutral) 2-Benzyloxy-1-methylpyridinium triflate Neutral, Heat Protection of Alcohols/Phenols
Debenzylation H₂, Pd/C Catalytic Hydrogenation Deprotection to Alcohol/Phenol

| Debenzylation (Oxidative) | DDQ (for p-methoxybenzyl ethers) | Oxidative | Deprotection to Alcohol/Phenol |

Academic research related to benzyloxyaryl compounds continues to evolve, with a focus on developing milder, more selective, and more efficient methods for their synthesis and cleavage. beilstein-journals.orgnih.gov The development of new arylmethylation reagents that function under neutral conditions is a significant area of interest, as it expands the compatibility of benzyl protection to increasingly complex and sensitive substrates often found in natural product synthesis and medicinal chemistry. beilstein-journals.orgacs.org

Furthermore, research into photoremovable protecting groups, such as the 2-nitrobenzyl group, highlights a trajectory towards achieving spatial and temporal control over deprotection steps, which is highly valuable in fields like chemical biology and materials science. organic-chemistry.org While the simple benzyl ether remains a workhorse in synthesis, the ongoing development of modified benzyl ethers with tailored electronic and steric properties allows chemists to fine-tune their stability and reactivity for specific synthetic challenges. acs.org This continuous innovation underscores the enduring importance of the benzyloxy group and its derivatives in the landscape of modern organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

2-(2-phenylmethoxyphenyl)propan-2-ol

InChI

InChI=1S/C16H18O2/c1-16(2,17)14-10-6-7-11-15(14)18-12-13-8-4-3-5-9-13/h3-11,17H,12H2,1-2H3

InChI Key

RRHXGOMXNLNPAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1OCC2=CC=CC=C2)O

Origin of Product

United States

Synthetic Methodologies for 2 2 Benzyloxy Phenyl Propan 2 Ol

Retrosynthetic Analysis of the 2-(2-(Benzyloxy)phenyl)propan-2-OL Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a logical synthesis. For this compound, two primary disconnections are considered.

C-O Disconnection (Ether Bond): The first logical disconnection is at the ether linkage. This bond can be retrosynthetically cleaved to reveal 2-(2-hydroxyphenyl)propan-2-ol and a benzyl (B1604629) halide (e.g., benzyl bromide). This approach suggests a Williamson ether synthesis as a key step in the forward synthesis, where the phenoxide of 2-(2-hydroxyphenyl)propan-2-ol would act as a nucleophile.

C-C Disconnection (Alcohol Carbon): A second, and more common, approach is to disconnect one of the methyl groups from the tertiary alcohol carbon. Since the two methyl groups are identical, this disconnection points to a Grignard reaction. This pathway identifies a ketone, 1-(2-(benzyloxy)phenyl)ethanone (also known as 2'-benzyloxyacetophenone), as a key intermediate, which would react with a methyl Grignard reagent (e.g., methylmagnesium bromide) to form the target tertiary alcohol. A further C-O disconnection on this ketonic intermediate leads back to 2'-hydroxyacetophenone and a benzyl halide. This latter two-step strategy is often preferred as the starting materials are readily accessible.

Direct Alkylation Approaches for Benzyloxy Group Introduction

The introduction of the benzyl group via O-alkylation of a phenolic precursor is a critical step in the synthesis. This is typically achieved through the Williamson ether synthesis, which involves the reaction of a phenoxide ion with an alkyl halide.

The efficiency of the Williamson ether synthesis for preparing the key intermediate, 2'-benzyloxyacetophenone from 2'-hydroxyacetophenone, is highly dependent on the choice of base, solvent, and reaction conditions. The goal is to maximize the yield by ensuring complete deprotonation of the phenol (B47542) without promoting side reactions.

Key variables include:

Base: A variety of bases can be used, ranging from mild carbonates (K₂CO₃, Cs₂CO₃) to strong hydrides (NaH). Stronger bases like sodium hydride ensure complete and irreversible formation of the highly nucleophilic phenoxide, while weaker bases like potassium carbonate establish an equilibrium but are often sufficient and safer to handle.

Solvent: Aprotic polar solvents such as N,N-dimethylformamide (DMF), acetone, and acetonitrile are commonly used as they effectively solvate the cation of the base without interfering with the nucleophile. wikipedia.org

Temperature: Reactions are typically conducted at temperatures ranging from room temperature to reflux (50-100 °C) to ensure a reasonable reaction rate. wikipedia.org

Phase-Transfer Catalysts: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide can be employed. The PTC helps to transport the phenoxide ion from the aqueous phase to the organic phase where the benzyl halide is located, facilitating the reaction. utahtech.eduyoutube.com

BaseSolventTemperatureTypical YieldNotes
K₂CO₃AcetoneRefluxGood to ExcellentCommonly used, mild conditions, easy workup.
NaHDMF/THF0 °C to RTExcellentStrong, irreversible deprotonation; requires anhydrous conditions.
K₂CO₃EthanolRefluxModerate to GoodProtic solvent can slow the SN2 reaction slightly.
NaOH (with PTC)Dichloromethane/H₂ORefluxGoodPhase-transfer conditions are effective for biphasic systems.
K₂CO₃Solvent-freeLow TempExcellentEnvironmentally friendly method, can be highly efficient. researchgate.net

While the target molecule, this compound, is achiral, the principles of stereocontrol are crucial in the synthesis of more complex, chiral analogues. If the phenolic precursor contained a stereocenter, or if a chiral product was desired from a prochiral phenol, strategies for asymmetric O-alkylation would be necessary.

One approach involves the use of chiral auxiliaries . These are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. For instance, a chiral auxiliary could be attached to the phenolic substrate, influencing the facial selectivity of the incoming benzyl group. After the alkylation, the auxiliary is removed, yielding an enantiomerically enriched ether. Oxazolidinones, popularized by David Evans, are a well-known class of chiral auxiliaries used to direct alkylation reactions.

Another strategy is the use of chiral catalysts . A chiral phase-transfer catalyst, for example, could be used to shuttle the phenoxide nucleophile into the organic phase. The chiral environment of the catalyst-phenoxide complex would favor attack on the benzyl halide from one direction over the other, leading to an excess of one enantiomer of the product. Similarly, planar-chiral ruthenium complexes have been shown to catalyze regio- and enantioselective O-allylation of phenols, a principle that could be extended to benzylation. nih.gov

Synthesis from Ketonic Precursors to this compound

As identified in the retrosynthetic analysis, the most direct route to the tertiary alcohol is through the addition of a methyl nucleophile to the carbonyl carbon of 2'-benzyloxyacetophenone. This is a classic Grignard reaction, a powerful tool for C-C bond formation. It is important to note that this is a nucleophilic addition reaction, not a reduction of the ketone.

The forward synthesis involves reacting 2'-benzyloxyacetophenone with a methyl organometallic reagent, typically methylmagnesium bromide (CH₃MgBr) or methyllithium (CH₃Li), in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). The nucleophilic methyl group attacks the electrophilic carbonyl carbon, and a subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product.

The synthesis of the achiral this compound from its prochiral ketone precursor (2'-benzyloxyacetophenone) results in a racemic mixture if a chiral center were to be formed. However, the field of asymmetric synthesis has developed sophisticated methods to produce chiral tertiary alcohols with high enantioselectivity from prochiral ketones. These methods are not directly applicable to the title compound but are central to the synthesis of its chiral derivatives.

The primary strategy involves the catalytic asymmetric addition of carbon nucleophiles to ketones. researchgate.net This is challenging due to the lower reactivity of ketones compared to aldehydes and the difficulty in differentiating between the two faces of the ketone (enantiofacial discrimination). researchgate.net Successful approaches often rely on modifying standard organometallic reagents with chiral ligands. For example, Grignard reagents can be combined with chiral tridentate diamine/phenol ligands to achieve highly enantioselective additions to ketones, forming tertiary alcohols. nih.govdigitellinc.com

The development of effective chiral catalysts is the cornerstone of asymmetric synthesis of tertiary alcohols. These catalysts create a chiral environment around the ketone, forcing the incoming nucleophile to attack from a specific face.

Examples of catalyst systems include:

Chiral Ligand-Metal Complexes: Many systems use a metal center (e.g., Titanium, Zinc, Nickel, Copper, Rhodium) coordinated to a chiral ligand. The ligand, often a derivative of BINOL, BINAP, or a salen complex, imparts its chirality to the catalytic complex. This complex then activates the ketone and directs the nucleophilic attack.

Organocatalysts: In some cases, purely organic molecules can act as catalysts. While more common for asymmetric reductions, chiral organocatalysts can also be used to activate substrates for nucleophilic additions.

Macrocyclic Catalysts: Recent research has explored chiral macrocyclic catalysts, such as macrocyclic lithium binaphtholates, for the enantioselective addition of lithium acetylides to ketones. nih.gov The confined and chiral cavity of the macrocycle can provide high levels of reactivity and selectivity. nih.gov

These catalytic systems have enabled the synthesis of a wide array of enantioenriched tertiary alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries. researchgate.net

Wittig Reaction Applications in the Synthesis of this compound Intermediates

A plausible and versatile synthetic route to this compound involves a multi-step sequence wherein the Wittig reaction plays a crucial role in the formation of a key olefinic intermediate. This strategy typically begins with a readily available starting material, 2-(benzyloxy)benzaldehyde, and proceeds through the formation of a styrenic compound, which is then further functionalized to the target tertiary alcohol.

The initial step of this synthetic sequence is the Wittig reaction between 2-(benzyloxy)benzaldehyde and a phosphorus ylide, such as methyltriphenylphosphonium bromide, to yield 1-(benzyloxy)-2-vinylbenzene. The phosphorus ylide is typically generated in situ by treating the corresponding phosphonium salt with a strong base.

The subsequent step involves the selective oxidation of the vinyl group of 1-(benzyloxy)-2-vinylbenzene to a carbonyl group, yielding the intermediate ketone, 2-(benzyloxy)acetophenone. Various oxidative cleavage methods can be employed for this transformation.

Finally, a Grignard reaction is utilized to convert 2-(benzyloxy)acetophenone into the desired tertiary alcohol, this compound. This is achieved by the nucleophilic addition of a methylmagnesium halide (e.g., methylmagnesium bromide) to the carbonyl group of the ketone, followed by an acidic workup.

A general scheme for this synthetic approach is presented below:

Scheme 1: Synthesis of this compound via a Wittig Reaction Intermediate

Wittig Reaction: 2-(Benzyloxy)benzaldehyde + Methyltriphenylphosphonium bromide → 1-(Benzyloxy)-2-vinylbenzene

Oxidation: 1-(Benzyloxy)-2-vinylbenzene → 2-(Benzyloxy)acetophenone

Grignard Reaction: 2-(Benzyloxy)acetophenone + Methylmagnesium bromide → this compound

The conditions for each step can be optimized to maximize the yield and purity of the products. The following table outlines typical reagents and conditions for each transformation.

StepTransformationReagents and ConditionsTypical Yields
1Wittig Reaction2-(Benzyloxy)benzaldehyde, Methyltriphenylphosphonium bromide, Strong base (e.g., n-BuLi, NaH, KOtBu), Anhydrous solvent (e.g., THF, Et2O)70-90%
2Oxidation1-(Benzyloxy)-2-vinylbenzene, Oxidizing agent (e.g., O3 then DMS; KMnO4; OsO4/NaIO4), Solvent (e.g., CH2Cl2, acetone/water)60-85%
3Grignard Reaction2-(Benzyloxy)acetophenone, Methylmagnesium bromide, Anhydrous solvent (e.g., THF, Et2O), followed by acidic workup (e.g., aq. NH4Cl, dil. HCl)80-95%

Novel Synthetic Routes and Methodological Innovations for this compound

Recent advancements in organic synthesis have led to the development of novel methodologies that can be applied to the synthesis of tertiary alcohols like this compound, often with improved sustainability profiles. These innovations primarily focus on the final step of the synthesis, offering alternatives to the classical Grignard reaction.

Biocatalytic Approaches:

Chemoenzymatic strategies are emerging as powerful tools for the synthesis of chiral molecules, including tertiary alcohols. nih.gov One such approach involves the combination of a chemical oxidation step with a biocatalytic reduction or addition step. For the synthesis of our target compound, a novel route could involve the enzymatic kinetic resolution of a racemic precursor or the direct asymmetric synthesis of the tertiary alcohol. scielo.br

For instance, a laccase/TEMPO system can be used for the oxidation of a secondary alcohol precursor, followed by the addition of an organometallic reagent in a one-pot, two-step process. tum.de While this specific example leads to a secondary alcohol, the principle can be adapted. A more direct biocatalytic approach could involve the use of engineered enzymes, such as certain hydrolases or terpene cyclases, that can catalyze the formation of tertiary alcohols with high enantioselectivity. nih.govacs.org

Photocatalytic Methods:

Photocatalysis offers a green and efficient alternative for driving chemical transformations. tum.de In the context of synthesizing this compound, photocatalytic methods could be employed for the final step of converting the ketone intermediate, 2-(benzyloxy)acetophenone, to the tertiary alcohol. Visible-light photoredox catalysis can enable the alkylation of ketone carbonyls to access tertiary alcohols under mild conditions. acs.org This approach often avoids the use of highly reactive organometallic reagents and can proceed at room temperature, reducing the energy requirements of the synthesis.

The following table summarizes these novel approaches:

MethodologyDescriptionPotential Advantages
Biocatalysis Use of enzymes (e.g., lipases, alcohol dehydrogenases) to catalyze the formation of the tertiary alcohol, potentially with high stereoselectivity. scielo.brnih.govHigh enantioselectivity, mild reaction conditions, reduced use of toxic reagents.
Photocatalysis Utilization of light energy to drive the final alkylation step on the ketone intermediate, often employing a photocatalyst. tum.deacs.orgMild reaction conditions, high atom economy, potential for novel reactivity.

Comparative Analysis of Synthetic Efficiency, Selectivity, and Sustainability

A comparative analysis of the different synthetic methodologies for this compound reveals distinct advantages and disadvantages for each approach in terms of efficiency, selectivity, and sustainability.

ParameterClassical Route (Wittig/Oxidation/Grignard)Novel Biocatalytic RouteNovel Photocatalytic Route
Efficiency (Yield) Generally high yields for each step, leading to a good overall yield.Yields can be variable and are highly dependent on the specific enzyme and substrate.Can achieve high yields under optimized conditions.
Selectivity Chemoselectivity: Generally good, but side reactions can occur (e.g., Wurtz coupling in Grignard). Stereoselectivity: The Wittig reaction can be tuned for E/Z selectivity. The final product is racemic unless a chiral resolution is performed.Chemoselectivity: Excellent, as enzymes are highly specific. Stereoselectivity: Can be highly enantioselective, leading to optically active products. scielo.brChemoselectivity: Can be very high. Stereoselectivity: May require chiral catalysts or auxiliaries to achieve enantioselectivity.
Sustainability Reagents: Often requires stoichiometric amounts of strong bases and organometallic reagents, which can be hazardous. Generates significant waste (e.g., triphenylphosphine oxide). Solvents: Typically requires anhydrous and often volatile organic solvents. sigmaaldrich.comEnergy: Some steps may require heating or cooling.Reagents: Enzymes are biodegradable catalysts. Often uses milder and less toxic reagents. Solvents: Can often be performed in aqueous media or greener solvents. rsc.orgEnergy: Typically proceeds at or near room temperature.Reagents: Uses catalytic amounts of a photocatalyst and light as the energy source. Solvents: Can be performed in a variety of solvents, including greener options. Energy: Driven by light, which can be a renewable energy source.

Derivatization and Advanced Functionalization of 2 2 Benzyloxy Phenyl Propan 2 Ol

Etherification and Esterification of the Hydroxyl Functionality

The tertiary hydroxyl group in 2-(2-(Benzyloxy)phenyl)propan-2-ol is sterically hindered, which can pose challenges for traditional etherification and esterification methods. However, several strategies can be employed to overcome this hindrance.

Etherification:

Direct acid-catalyzed dehydration to form ethers is generally unsuccessful for tertiary alcohols as elimination to form alkenes is a major competing pathway. researchgate.netnbinno.com A more viable approach is the Williamson ether synthesis, though it requires the formation of the tertiary alkoxide. Due to the steric bulk, a strong, non-nucleophilic base would be required to deprotonate the alcohol.

A more effective method for the synthesis of ethers from tertiary alcohols involves an SN1-type reaction. nih.gov By activating the hydroxyl group with a strong acid, a stable tertiary carbocation can be formed, which is then trapped by a primary or secondary alcohol acting as a nucleophile.

Esterification:

The esterification of tertiary alcohols is also challenging under standard Fischer esterification conditions due to the propensity for dehydration. nih.gov More robust methods are typically required. One common approach is the use of highly reactive acylating agents, such as acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like pyridine. organic-chemistry.org

Peptide coupling reagents have also been adapted for the esterification of alcohols. While some common reagents like TBTU and TATU are not effective for tertiary alcohols, other coupling agents can facilitate the reaction. nih.gov Another strategy involves the use of dicyclohexylcarbodiimide (DCC) in conjunction with a catalyst like 4-dimethylaminopyridine (DMAP). nih.gov

Table 1: Representative Etherification and Esterification Reactions

Reactant Reagent(s) Product Reaction Type
This compound 1. NaH 2. CH₃I 2-(2-(Benzyloxy)phenyl)-2-methoxypropane Williamson Ether Synthesis
This compound Acetyl chloride, Pyridine 2-(2-(Benzyloxy)phenyl)propan-2-yl acetate Acylation

Carbon-Carbon Bond Formation Reactions at the Propan-2-OL Center

Modifying the carbon skeleton at the tertiary alcohol center is a significant synthetic challenge. Direct displacement of the hydroxyl group is difficult. A more common strategy involves the dehydration of the alcohol to the corresponding alkene, followed by reactions on the double bond. However, this approach sacrifices the stereocenter if one existed.

Alternatively, formation of a tertiary carbocation under acidic conditions could be followed by a Friedel-Crafts-type reaction with an electron-rich aromatic compound, though this is often low-yielding and prone to side reactions.

A more theoretical approach could involve the generation of a radical at the tertiary carbon, which could then participate in carbon-carbon bond-forming reactions. However, this is not a standard transformation and would require specialized conditions.

Targeted Modifications of the Benzyloxy Moiety for Analog Generation

The benzyloxy group offers a versatile handle for creating analogs. The most common transformation is debenzylation to reveal the corresponding phenol (B47542).

Debenzylation:

Catalytic hydrogenation is a standard method for cleaving benzyl (B1604629) ethers. This is typically achieved using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. This method is generally clean and high-yielding.

Another method is catalytic transfer hydrogenolysis, which uses a hydrogen donor like ammonium formate or cyclohexene in the presence of a palladium catalyst. This avoids the need for a pressurized hydrogen atmosphere.

Lewis acids, such as boron trichloride (BCl₃) or trimethylsilyl iodide (TMSI), can also be used to cleave benzyl ethers, particularly when other reducible functional groups are present in the molecule that are incompatible with catalytic hydrogenation.

Table 2: Debenzylation Strategies

Reactant Reagent(s) Product Reaction Type
This compound H₂, Pd/C 2-(2-Hydroxyphenyl)propan-2-ol Catalytic Hydrogenation
This compound Ammonium formate, Pd/C 2-(2-Hydroxyphenyl)propan-2-ol Catalytic Transfer Hydrogenolysis

Heterocyclic Ring Formation Strategies Incorporating the this compound Scaffold

The structure of this compound lends itself to the synthesis of various heterocyclic systems, primarily through intramolecular cyclization reactions following functionalization of the aromatic ring or the benzyloxy group.

One potential strategy involves the ortho-functionalization of the phenyl ring attached to the propan-2-ol moiety. For instance, nitration followed by reduction to an amine would introduce a nucleophile that could potentially be induced to cyclize onto the tertiary alcohol or a derivative.

Alternatively, debenzylation to the phenol, followed by ortho-formylation or acylation, could provide an electrophilic center for cyclization with a suitably introduced nucleophile on the propan-2-ol side chain, although this would require significant synthetic manipulation.

A more direct approach could involve an intramolecular Friedel-Crafts-type reaction. Treatment of the parent alcohol with a strong acid could lead to the formation of a tertiary carbocation, which could then be attacked by the electron-rich benzyloxy-substituted phenyl ring to form a seven-membered ring system. However, such endo-cyclizations can be entropically disfavored.

Multicomponent Reaction Applications Featuring this compound

Multicomponent reactions (MCRs) are powerful tools for generating molecular complexity in a single step. The participation of this compound in MCRs would likely hinge on the reactivity of its tertiary alcohol.

While tertiary alcohols are generally poor nucleophiles and are not typically used in common MCRs like the Ugi or Passerini reactions, it is conceivable that under specific Lewis acid catalysis, the alcohol could be activated to participate.

A more plausible strategy would involve the dehydration of this compound to form 1-(benzyloxy)-2-(prop-1-en-2-yl)benzene. This alkene could then participate in a variety of MCRs. For example, in a [4+1] cycloaddition with a carbene precursor or in a multicomponent radical reaction.

Another possibility is the functionalization of the aromatic ring with a group amenable to MCRs. For example, conversion of the benzyloxy group to a phenol, followed by the introduction of an aldehyde, would allow the molecule to participate as the carbonyl component in a Biginelli or Hantzsch-type reaction, leading to complex heterocyclic structures.

2 2 Benzyloxy Phenyl Propan 2 Ol As a Versatile Synthetic Intermediate

Role in the Total Synthesis of Complex Natural Products

While direct and extensive examples of the application of 2-(2-(benzyloxy)phenyl)propan-2-ol in the total synthesis of complex natural products are not yet widely documented in publicly available literature, its structural motifs suggest a potential role as a key intermediate. The presence of a protected phenol (B47542) and a tertiary alcohol allows for sequential and site-selective modifications, a crucial aspect in the multi-step synthesis of natural products.

The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which can be deprotected under specific conditions to reveal the reactive phenol for further transformations. The tertiary alcohol can be a precursor for the introduction of other functional groups or can participate in cyclization reactions to form heterocyclic systems present in many natural products. For instance, the core structure could potentially be elaborated into scaffolds found in certain alkaloids or polyphenolic compounds.

Utility in the Construction of Advanced Pharmaceutical Scaffolds and Precursors

In the realm of medicinal chemistry, the development of novel molecular scaffolds is paramount for the discovery of new therapeutic agents. This compound offers a foundational structure for the synthesis of advanced pharmaceutical scaffolds. Benzhydrols, a class of compounds to which 2-(2-benzylphenyl)propan-2-ol is related, are recognized as important intermediates in the synthesis of pharmaceuticals. nih.gov The structural framework of this compound can be seen as a precursor to various heterocyclic and carbocyclic systems that form the core of many biologically active molecules.

For example, the phenyl and benzyloxy rings can be functionalized to modulate the compound's interaction with biological targets. The propan-2-ol moiety can be a handle for introducing chirality or for linking to other molecular fragments. Research into related structures, such as 2-amino-1-[3-(benzyloxy)phenyl]propan-1-ol (B13436338) hydrochloride, has indicated potential antidepressant and analgesic properties, highlighting the pharmaceutical relevance of the benzyloxyphenylpropanol scaffold.

Applications as a Precursor in Specialized Materials Science

The unique photophysical and electronic properties of aromatic compounds make them attractive for applications in materials science. While specific research on this compound in this area is still emerging, its structure suggests potential as a precursor for specialized materials. The presence of two aromatic rings can contribute to properties such as fluorescence or charge transport.

For instance, derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs) or as building blocks for the synthesis of novel polymers with specific thermal or mechanical properties. The ability to modify the peripheral functional groups would allow for the fine-tuning of the material's characteristics.

Employment as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org While there is no direct evidence of this compound being used as a chiral auxiliary, its structure contains a prochiral center at the tertiary alcohol.

If resolved into its individual enantiomers, this compound could potentially serve as a chiral ligand for metal-catalyzed asymmetric reactions or as a chiral auxiliary itself. The bulky benzyloxy and phenyl groups could provide the necessary steric hindrance to direct the approach of reagents to one face of the substrate, leading to high levels of stereoselectivity. The development of synthetic routes to enantiomerically pure forms of this compound would be a critical step towards exploring this application.

Building Block for the Development of Advanced Organic Materials

The development of advanced organic materials with tailored properties is a significant area of modern chemistry. This compound can serve as a versatile building block for the creation of such materials. Its bifunctional nature, with the protected phenol and the tertiary alcohol, allows for its incorporation into larger molecular architectures through various chemical transformations.

For example, the hydroxyl group could be used for polymerization reactions, leading to the formation of polyesters or polyethers. The aromatic rings could be functionalized to introduce liquid crystalline properties or to create materials with specific host-guest binding capabilities. The thermal stability and solubility of the resulting materials could be tuned by modifying the substituents on the aromatic rings.

Theoretical and Computational Chemistry Applied to 2 2 Benzyloxy Phenyl Propan 2 Ol

Molecular Modeling and Conformational Analysis of 2-(2-(Benzyloxy)phenyl)propan-2-OL

The three-dimensional structure and conformational flexibility of this compound are crucial determinants of its physical and chemical properties. Molecular modeling techniques, particularly conformational analysis, can predict the most stable arrangements of the molecule's atoms in space.

Conformational analysis of molecules containing phenyl groups often involves the study of rotational barriers and the orientation of the rings. For instance, computational studies on biphenyl (B1667301) derivatives have been conducted to understand their conformational mobility. nih.govresearchgate.net Similarly, for this compound, the dihedral angles defining the orientation of the phenyl and benzyloxy groups would be of primary interest. Quantum mechanical methods, such as Density Functional Theory (DFT), are powerful tools for such investigations. A study on a cyclopropane (B1198618) analog of phenylalanine with two phenyl substituents utilized DFT to characterize minimum energy conformations. nih.gov

A systematic conformational search for this compound would likely involve rotating the single bonds, particularly the C-O and C-C bonds connecting the aromatic rings and the propan-2-ol moiety. The relative energies of the resulting conformers would be calculated to identify the most stable structures.

Table 1: Hypothetical Low-Energy Conformers of this compound

ConformerDihedral Angle 1 (C-C-O-C)Dihedral Angle 2 (O-C-C-C)Relative Energy (kcal/mol)
A180°60°0.00
B60°180°1.25
C-60°180°1.25
D180°-60°2.50

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific calculations.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations provide deep insights into the electronic structure of a molecule, which in turn governs its reactivity. Methods like DFT and Hartree-Fock are commonly employed to calculate various electronic properties. tue.nl

For this compound, key properties to investigate would include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity.

The MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites susceptible to electrophilic and nucleophilic attack, respectively. Theoretical studies on other benzyloxy-containing compounds have successfully used these methods to understand their electronic environments. nih.gov

Table 2: Calculated Electronic Properties for a Benzyloxy Chalcone (B49325) Derivative

PropertyValue
HOMO Energy-6.2 eV
LUMO Energy-2.5 eV
HOMO-LUMO Gap3.7 eV

Source: Adapted from a study on a benzyloxy chalcone derivative. nih.gov These values provide an example of what could be calculated for this compound.

Prediction of Reaction Pathways and Transition States for this compound Transformations

Computational chemistry can be used to model chemical reactions, predict their pathways, and characterize the high-energy transition states that connect reactants and products. This is invaluable for understanding reaction mechanisms and predicting reaction outcomes.

For this compound, potential transformations could include dehydration of the tertiary alcohol, ether cleavage, or reactions involving the aromatic rings. By calculating the potential energy surface for a given reaction, chemists can identify the most likely reaction pathway and the activation energy required.

For example, the dehydration of 2-phenylpropan-2-ol, a structurally related compound, could be modeled to understand the carbocation intermediate's stability and the subsequent elimination products. nih.govsielc.comebi.ac.uk Computational methods can pinpoint the geometry of the transition state and its vibrational frequencies, confirming it as a true saddle point on the potential energy surface.

Ligand-Protein Docking Simulations for Interaction Mechanism Elucidation

If this compound were to be investigated for potential biological activity, ligand-protein docking simulations would be a crucial computational tool. Docking predicts the preferred orientation of a molecule (the ligand) when bound to a protein target.

This technique requires the three-dimensional structures of both the ligand and the protein. The docking algorithm then samples a large number of possible binding poses and scores them based on their predicted binding affinity. These scores are typically based on factors like intermolecular forces, shape complementarity, and desolvation penalties.

Studies on benzyloxy chalcones have utilized molecular docking to understand their inhibitory action against enzymes like monoamine oxidase B (MAO-B). nih.gov The simulations revealed that π-π stacking interactions between the benzyloxy moiety and aromatic residues in the enzyme's active site were crucial for binding. nih.gov Similar interactions could be important for the binding of this compound to a hypothetical protein target.

Table 3: Example Docking Results for Benzyloxy Chalcones with MAO-B

CompoundBinding Energy (kcal/mol)Key Interacting Residues
B10-74.57TYR398, TYR435
B15-87.72TYR398, TYR435

Source: Data from a study on benzyloxy chalcones as MAO-B inhibitors. nih.gov

Cheminformatics Approaches for the Design and Analysis of this compound Analogs

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. For this compound, cheminformatics tools could be used to design and analyze a library of analogs with potentially improved properties.

Quantitative Structure-Activity Relationship (QSAR) is a key cheminformatics technique. QSAR models attempt to correlate variations in the chemical structure of a series of compounds with their biological activity or a physical property. By identifying key molecular descriptors (e.g., logP, molecular weight, electronic properties), a predictive model can be built.

For example, a QSAR study on benzyloxy chalcones developed a model with high predictive power (R² = 0.9125), indicating a strong correlation between the chosen descriptors and the observed MAO-B inhibition. nih.gov A similar approach could be applied to a series of analogs of this compound to guide the synthesis of new compounds with desired characteristics.

Concluding Remarks and Future Research Directions in 2 2 Benzyloxy Phenyl Propan 2 Ol Chemistry

Prospects for the Synthesis of Novel Analogs and Architectures

The core structure of 2-(2-(benzyloxy)phenyl)propan-2-ol is ripe for modification to generate a library of novel analogs with tailored properties. Future synthetic efforts could focus on several key areas:

Substitution on Aromatic Rings: The introduction of various electron-donating or electron-withdrawing groups onto either the phenyl ring or the benzyl (B1604629) moiety of the benzyloxy group could significantly influence the electronic properties and reactivity of the molecule. This could lead to analogs with fine-tuned characteristics for applications in materials science or as intermediates for pharmaceuticals.

Modification of the Propan-2-ol Linker: Replacing the methyl groups of the propan-2-ol unit with other alkyl or aryl substituents would alter the steric environment around the hydroxyl group. This could impact the compound's reactivity and its potential for use in asymmetric synthesis.

Chiral Derivatives: The development of synthetic routes to enantiomerically pure forms of this compound and its analogs is a significant avenue for research. Drawing inspiration from the synthesis of chiral oxazolines from related benzamides, asymmetric synthesis strategies could be employed. mdpi.com Chiral versions of this alcohol could serve as valuable building blocks or ligands in asymmetric catalysis.

Bioisosteric Replacement: Replacing the benzyloxy group with other functionalities, such as different ether linkages or even thioether or amino groups, could lead to the discovery of compounds with novel biological activities or material properties. For instance, the synthesis of 1-(2-chlorobenzyloxy)-3- vulcanchem.commdpi.comwjpmr.comtriazol-1-yl-propan-2-ol derivatives highlights how modifications of the core structure can be used to create new families of compounds. semanticscholar.org

These synthetic explorations will expand the chemical space around the this compound scaffold, potentially leading to the discovery of molecules with unique and valuable properties.

Exploration of Undiscovered Reactivity Patterns and Synthetic Applications

While the fundamental reactions of the alcohol and ether groups are known, the specific reactivity of this compound, influenced by the interplay of its functional groups, remains largely unexplored.

Intramolecular Reactions: The proximity of the benzyloxy group to the propan-2-ol moiety suggests the potential for interesting intramolecular reactions. For example, studies on related 2-(2-benzyloxyphenyl)oxazolines have shown they can undergo a vulcanchem.comwjpmr.com-Wittig rearrangement upon treatment with a strong base. mdpi.com Investigating whether this compound or its derivatives can be induced to undergo similar rearrangements or other cyclization reactions could lead to novel heterocyclic systems.

Catalytic Transformations: The tertiary alcohol group can be a precursor for generating a stable carbocation. This reactivity could be harnessed in acid-catalyzed reactions to form alkenes or to participate in Friedel-Crafts type alkylations with other aromatic systems, thereby building more complex molecular architectures.

Directed Ortho-Metalation: The benzyloxy group could potentially act as a directing group for ortho-lithiation on the benzyl ring, allowing for further functionalization at that position. This would provide a strategic approach to synthesizing highly substituted diaryl systems.

Precursor for Complex Molecules: The compound can serve as a key intermediate in multi-step syntheses. For instance, related benzhydrols are used as intermediates in the preparation of pharmaceuticals. nih.gov The functional groups of this compound offer multiple handles for elaboration into more complex target molecules, including potential bioactive compounds and functional materials.

A systematic study of its reactivity under a variety of conditions (basic, acidic, organometallic, catalytic) is warranted to uncover new synthetic methodologies and applications.

Integration of Green Chemistry Principles in this compound Synthesis

Future work on the synthesis of this compound and its analogs should prioritize the incorporation of green chemistry principles to enhance sustainability. jddhs.com Traditional synthetic methods often rely on hazardous reagents and generate significant waste.

Key areas for improvement include:

Alternative Solvents and Reaction Conditions: The pharmaceutical industry generates a significant amount of waste from solvents. jddhs.com Research into replacing traditional organic solvents with greener alternatives (e.g., water, supercritical fluids, or bio-derived solvents) or developing solvent-free reaction conditions is crucial. wjpmr.comjddhs.com

Catalytic Methods: Moving away from stoichiometric reagents towards catalytic systems can significantly reduce waste and improve atom economy. walisongo.ac.id Exploring the use of heterogeneous catalysts, which are easily separated and recycled, or biocatalysts (enzymes) that operate under mild conditions, could provide more environmentally benign synthetic routes. jddhs.com

Energy Efficiency: Investigating energy-efficient techniques such as microwave-assisted synthesis or ultrasound can help reduce energy consumption and shorten reaction times compared to conventional heating methods. jddhs.com

Renewable Feedstocks: While the core structure is derived from petroleum-based feedstocks, future research could explore pathways that utilize starting materials derived from renewable biomass.

The table below outlines potential green chemistry approaches for the synthesis of this compound.

Green Chemistry PrincipleConventional ApproachPotential Green Alternative
Waste Prevention Multi-step synthesis with stoichiometric reagents.Catalytic, one-pot reactions.
Atom Economy Use of protecting groups and activating agents (e.g., in Friedel-Crafts).Direct C-H activation or catalytic coupling reactions.
Less Hazardous Synthesis Use of hazardous solvents like dichloromethane and strong acids/bases.Synthesis in water, ionic liquids, or solvent-free conditions. wjpmr.comjddhs.com
Energy Efficiency Prolonged heating under reflux.Microwave-assisted or sonochemical synthesis. jddhs.com
Catalysis Use of stoichiometric Lewis acids (e.g., AlCl₃).Use of recyclable solid acid catalysts or biocatalysts. jddhs.com

By focusing on these areas, the synthesis of this class of compounds can be made more sustainable and economically viable.

Emerging Research Avenues in Advanced Organic Synthesis and Beyond

The study of this compound and its derivatives can intersect with cutting-edge trends in organic synthesis and materials science.

High-Throughput Experimentation and Machine Learning: The optimization of reaction conditions for the synthesis of this compound analogs is an ideal problem for high-throughput screening and machine learning algorithms. nih.govchemrxiv.org Automated synthesis platforms can rapidly screen different catalysts, solvents, and reaction parameters to identify optimal conditions, accelerating the discovery of new reactions and efficient synthetic protocols. chemrxiv.org

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity, molecular properties, and spectroscopic signatures of novel analogs before they are synthesized in the lab. semanticscholar.org This in silico approach can guide experimental design, saving time and resources.

Functional Materials: The rigid structure of the 2-phenylpropan-2-ol core combined with the flexibility of the benzyloxy group suggests that polymers or macromolecules incorporating this moiety could have interesting material properties. Research could explore their potential use in creating novel polymers, liquid crystals, or components of supramolecular assemblies.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and control over reaction parameters compared to batch processing. Developing flow-based synthetic routes to this compound would be a significant advance, particularly for industrial-scale production.

The integration of these advanced tools and concepts will undoubtedly propel research into this compound chemistry into new and exciting territories.

Q & A

Q. What synthetic routes are available for preparing 2-(2-(Benzyloxy)phenyl)propan-2-OL, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via Grignard reactions or benzyl ether formation. For example:

  • Grignard Approach : React benzyl-protected phenylmagnesium bromide with acetone, followed by acid quenching. Optimize solvent purity (e.g., anhydrous THF) and reaction temperature (0–5°C to prevent side reactions) .
  • Benzylation : Protect the hydroxyl group on 2-(2-hydroxyphenyl)propan-2-OL using benzyl chloride in the presence of a base (e.g., NaOH) and polar solvents (ethanol/water). Monitor pH to avoid hydrolysis .

Q. Key Variables :

ParameterGrignard Route Benzylation Route
SolventTHFEthanol/water
Temperature0–5°C80°C
Yield Range60–75%50–65%
PurificationColumn chromatographyLiquid-liquid extraction

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer :

  • PPE : Wear EN 374-certified gloves (e.g., nitrile), chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile intermediates. Monitor air quality with gas detectors if vapor pressure exceeds 0.1 mmHg .
  • Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste. Avoid aqueous drains to prevent environmental contamination .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm the benzyloxy group (δ 4.8–5.2 ppm for –OCH2_2Ph) and tertiary alcohol (δ 1.5 ppm for –C(CH3_3)2_2OH) .
  • TLC : Monitor reaction progress using silica plates with ethyl acetate/hexane (3:7 v/v). Expected Rf_f = 0.4–0.5 under UV 254 nm .
  • HPLC : Employ a C18 column (methanol/water 70:30) to assess purity (>95%) and detect byproducts .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, and what computational tools validate these results?

Methodological Answer :

  • Chiral Catalysts : Use asymmetric catalysis (e.g., BINOL-derived ligands) to induce enantioselectivity in ketone reduction steps .
  • DFT Calculations : Optimize transition-state geometries with Gaussian 16 to predict stereochemical preferences. Compare computed NMR shifts with experimental data .

Q. Case Study :

StereoisomerComputed ΔG (kcal/mol) Experimental ee (%)
(R)-enantiomer0.0 (reference)88
(S)-enantiomer+1.2<5

Q. How do solvent polarity and temperature affect the stability of the benzyloxy group under acidic/basic conditions?

Methodological Answer :

  • Stability Assay : Conduct kinetic studies in varying solvents (e.g., DMSO vs. THF) at pH 2–12. Monitor degradation via UV-Vis at 270 nm (benzyloxy π→π* transition).
  • Findings :
    • Base-catalyzed hydrolysis (pH >10) cleaves the benzyl ether in polar aprotic solvents (t1/2_{1/2} = 2 h in DMSO) .
    • Acidic conditions (pH <2) stabilize the ether but may protonate the tertiary alcohol, reducing solubility .

Q. How can contradictory data in reaction yields be systematically resolved?

Methodological Answer :

  • Design of Experiments (DoE) : Vary factors (temperature, solvent ratio, catalyst loading) using a fractional factorial design. Analyze via ANOVA to identify significant variables .
  • Case Example : A 20% yield discrepancy between labs was traced to trace moisture in THF (reduces Grignard reactivity). Karl Fischer titration confirmed THF purity as the critical factor .

Q. What strategies optimize the compound’s solubility for biological assays without structural modification?

Methodological Answer :

  • Co-solvent Systems : Test DMSO/PBS mixtures (e.g., 10% DMSO) to enhance aqueous solubility. Use dynamic light scattering (DLS) to confirm no aggregation below 50 µM .
  • Cyclodextrin Inclusion : Screen β-cyclodextrin derivatives (e.g., HP-β-CD) to form host-guest complexes. Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd_d ≈ 104^{-4} M) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.